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Compound of Interest

2-Bromo-8-methoxy-4-
Compound Name: , ]
methylquinazoline

Cat. No.: B15066054

Get Quote

\ J

CAS Registry Number: 1783600-65-6[1][2][3]

Executive Summary

2-Bromo-8-methoxy-4-methylquinazoline is a halogenated heteroaromatic scaffold critical to
medicinal chemistry, specifically in the optimization of Type | and Type Il kinase inhibitors. Its
structure features a quinazoline core substituted with a bromine atom at the C2 position, a
methyl group at C4, and a methoxy group at C8.

The C2-bromine serves as a highly reactive electrophilic handle, enabling Nucleophilic
Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura,
Buchwald-Hartwig). This reactivity allows researchers to introduce diverse amine or aryl motifs,
essential for tuning potency and selectivity against targets like PDK1 (3-Phosphoinositide-
dependent kinase 1) and EGFR.[1]

Chemical Identity & Physical Properties[5][6]
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Property Data

CAS Number 1783600-65-6

IUPAC Name 2-Bromo-8-methoxy-4-methylquinazoline

Molecular Formula C10H9BrN20

Molecular Weight 253.10 g/mol

SMILES COclccec2e(C)ne(Br)ncl2

Appearance Off-white to beige crystalline solid

Solubility ?oluble in DMSO, DMF, DCM; sparingly soluble
in water

LogP (Predicted) ~2.8-3.2

Synthetic Pathway & Methodology

The synthesis of 2-Bromo-8-methoxy-4-methylquinazoline typically proceeds via a two-step
sequence starting from 2-amino-3-methoxyacetophenone. This route ensures the correct
regiochemistry of the 4-methyl and 8-methoxy substituents.

Step 1: Cyclization to the Quinazolinone Core

The formation of the pyrimidine ring is achieved by condensing the acetophenone derivative
with a urea source.

Reagents: 2-Amino-3-methoxyacetophenone, Urea, Acetic Acid (glacial).

Conditions: High temperature melt (120-160 °C) or reflux in acetic acid.

Mechanism: Acid-catalyzed condensation of the ketone with urea followed by intramolecular
cyclodehydration.

Intermediate: 8-Methoxy-4-methylquinazolin-2(1H)-one (often tautomerizes to the 2-ol form).

Step 2: Bromination (Deoxybromination)
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Conversion of the C2-hydroxyl/oxo group to the bromide.[1]

Reagents: Phosphorus Oxybromide (POBrs) or POCIs/LiBr.

Solvent: Toluene, Acetonitrile, or neat.

Base: N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalytic).

Protocol: The intermediate is treated with POBrs at reflux. The phosphoryl halide activates
the carbonyl oxygen, making it a good leaving group for the bromide ion attack.

Visualization: Synthetic Workflow

Step 1: Pyrimidine Ring Formation
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Caption: Two-step synthetic route from acetophenone precursor to the final bromo-quinazoline
scaffold.

Reactivity & Applications in Drug Discovery
Mechanistic Reactivity Profile
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The 2-bromo position is electronically activated by the two nitrogen atoms in the pyrimidine ring
(N1 and N3), making the C2 carbon highly electron-deficient.

e SNAr (Nucleophilic Aromatic Substitution):
o Nucleophiles: Primary/Secondary amines, thiols, alkoxides.

o Utility: Installing the "tail" region of kinase inhibitors which often interacts with the solvent-
front or ribose pocket of the ATP binding site.

o Selectivity: The C2-Br is significantly more reactive than the C4-Methyl group, allowing
chemoselective substitution without affecting the methyl moiety.

e C-C Coupling (Suzuki/Stille):

o The C2-Br bond is labile enough for Pd-catalyzed cross-coupling to attach aryl or
heteroaryl groups, expanding the core for bi-aryl inhibitor designs.

Target Applications

o PDKI1 Inhibitors: The 8-methoxy group provides specific steric and electronic properties that
can improve selectivity for the PDK1 (3-Phosphoinositide-dependent kinase 1) pocket, often
aiding in avoiding off-target inhibition of CDK2.

« EGFR/HER2 Scaffolds: Quinazolines are the foundational pharmacophore for drugs like
Gefitinib and Erlotinib.[1] The 8-methoxy variant alters the solubility and metabolic stability
(microsomal stability) compared to the 6,7-dimethoxy analogs.

Visualization: SAR Logic
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Caption: Structure-Activity Relationship (SAR) map detailing the function of each substituent on
the scaffold.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-Bromo-8-methoxy-4-methylquinazoline from the 2-hydroxy
intermediate.

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
CaClz drying tube (or nitrogen inlet).

e Charging: Add 8-methoxy-4-methylquinazolin-2-ol (1.0 equiv, e.g., 5.0 g) to the flask.

» Solvent/Reagent: Add Phosphorus Oxybromide (POBrs) (1.5 — 2.0 equiv). Note: POClIs can
be used if the chloro-analog is desired, but POBrs is required for the bromo.

e Reaction: Heat the mixture to 100-110 °C for 4—6 hours. Monitor by TLC (eluent: 30% Ethyl
Acetate in Hexanes) until the starting material (polar, low R_f) disappears.

e Quench (Critical): Cool the reaction mixture to 0 °C. Slowly pour the mixture onto crushed ice
with vigorous stirring. The excess POBrs will hydrolyze violently; perform this in a fume hood.
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Neutralization: Adjust pH to ~8 using saturated NaHCOs solution.

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[4]

Purification: Dry combined organics over anhydrous Na=SOa, filter, and concentrate. Purify
the residue via flash column chromatography (SiOz, Hexane/EtOAc gradient) to yield the off-

white solid product.

Safety & Handling (MSDS Summary)

Hazard Class

Statement

Precaution

Acute Toxicity

Harmful if swallowed (H302).
[11[5]

Do not eat/drink in lab. Wash
hands post-handling.

Skin/Eye Irritant

Causes skin irritation (H315)
and serious eye irritation
(H319).

Wear nitrile gloves and safety

goggles.

May cause respiratory irritation

Handle only in a functioning

STOT-SE _
(H335). chemical fume hood.
o Reacts violently with water Keep reagents dry; quench
Reactivity
(POBrs reagent). carefully.
References

PubChem Compound Summary. (2025). 2-Bromo-8-methoxy-4-methylquinazoline (CAS
1783600-65-6).[1][3] National Center for Biotechnology Information. Link

World Intellectual Property Organization. (2007). Quinazolines for PDK1 Inhibition.[6]
W02007117607A2. (Describes the synthesis of 8-methoxy-4-methyl substituted quinazoline
intermediates). Link

BLD Pharm. (2025). Product Datasheet: 2-Bromo-8-methoxy-4-methylquinazoline.[2]
(Confirmation of CAS and commercial availability).[4] Link

ChemSRC. (2025). CAS 1783600-65-6 Entry.[1][3] (Physical data verification). Link

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_Synthesis_of_5_Bromo_8_methoxy_2_methylquinoline.pdf
https://www.bldpharm.com/products/69674-28-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Amino-3_-hydroxyacetophenone
https://www.benchchem.com/product/b15066054/docs?utm_src=pdf-body#technical-guide-2-bromo-8-methoxy-4-methylquinazoline
https://www.bldpharm.com/products/69674-28-8.html
https://www.molcore.com/cn/product/1783600-65-6
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://patents.google.com/patent/WO2007117607A2/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2007117607A2%2Fen
https://www.benchchem.com/product/b15066054/docs?utm_src=pdf-body#technical-guide-2-bromo-8-methoxy-4-methylquinazoline
https://www.chemsrc.com/en/cas/430470-03-4_3904223.html
https://www.benchchem.com/pdf/Application_Notes_Synthesis_of_5_Bromo_8_methoxy_2_methylquinoline.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com%2F
https://www.bldpharm.com/products/69674-28-8.html
https://www.molcore.com/cn/product/1783600-65-6
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemsrc.com%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15066054?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15066054?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

